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Compound of Interest

Compound Name: 3-Methyl-3-octanol

Cat. No.: B1583038

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methyl-3-octanol, a tertiary alcohol with
applications in flavor chemistry and as a model compound in organic synthesis and material
science. Its structural features make it a relevant subject for studies involving steric hindrance
and reaction mechanisms pertinent to drug design and development.

Chemical and Physical Properties

3-Methyl-3-octanol, systematically named 3-methyloctan-3-ol, is a chiral organic compound.[1]
It is a clear, colorless liquid at standard conditions.[1] The following tables summarize its key
gquantitative properties.

Table 1: General and Physical Properties
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Property Value Source(s)

Molecular Formula CoH200 [1112][3]

Molecular Weight 144.25 g/mol [2][4]

Density 0.822 g/mL at 25 °C [4115][6]

Boiling Point 127 °C [41[5][6]

Flash Point 72.78 °C (163.0 °F) - closed 7]

cup

Refractive Index n20/D 1.433 [415]

Water Solubility 495 mg/L at 25 °C (estimated) [7]

logP (o/w) 2.72770 - 3.132 (estimated) 5171
Table 2: Identification and Nomenclature

Identifier Value Source(s)

IUPAC Name 3-methyloctan-3-ol [1][2]

CAS Number 5340-36-3 [2][4]

EC Number 226-276-4 [4]

InChi Key JEWXYDDSLPIBBO- 2]

UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CC)O

[4]18]

Other Names

Amylethylmethylcarbinol, 2-
Ethyl-2-heptanol

[2](3]

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of tertiary alcohols like 3-Methyl-3-octanol is

the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For 3-
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Methyl-3-octanol, two primary routes are viable:
* Route A: Reaction of 2-octanone with methylmagnesium halide.
e Route B: Reaction of butan-2-one with pentylmagnesium halide.

The workflow for this synthesis is depicted below.

Grignard Synthesis of 3-Methyl-3-octanol

Ketone
(e.g., 2-Octanone)

Grignard Reagent - . Magnesium Alkoxide Aqueous Acidic ! 2
(e.g., MeMgBr) Nucleophilic Addition [ Workup (H0*) 3-Methyl-3-octanol
in..
Anhydrous Ether
(Solvent)

Click to download full resolution via product page

Caption: Workflow for the Grignard synthesis of 3-Methyl-3-octanol.

Chemical Reactivity

As a tertiary alcohol, 3-Methyl-3-octanol exhibits characteristic reactivity patterns.

» Resistance to Oxidation: Tertiary alcohols are resistant to oxidation under standard
conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen
atom attached.[9][10] Strong oxidizing agents under harsh conditions will lead to the

cleavage of carbon-carbon bonds.

e Nucleophilic Substitution (SN1): In the presence of a strong acid (e.g., HBr, HCI), the
hydroxyl group can be protonated to form a good leaving group (water).[11] The subsequent
loss of water generates a stable tertiary carbocation, which is then attacked by a nucleophile.
This SN1 mechanism is typical for tertiary alcohols.[9][11]
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SN1 Reaction Pathway for 3-Methyl-3-octanol
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Caption: Generalized SN1 reaction mechanism for a tertiary alcohol.
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o Dehydration: When heated with a strong acid catalyst like sulfuric acid, 3-Methyl-3-octanol
can undergo dehydration (elimination of water) to form alkenes, primarily 3-methyl-2-octene
and 3-methyl-3-octene, following Zaitsev's rule.[10]

Relevance in Drug Development

While 3-Methyl-3-octanol is not an active pharmaceutical ingredient, its structure and
properties are relevant to drug design and development for several reasons.

 Lipophilicity and logP: The lipophilicity of a drug, often quantified by the n-octanol/water
partition coefficient (logP), is a critical parameter influencing its absorption, distribution,
metabolism, and excretion (ADME) profile.[12] n-Octanol is used as a standard mimic for the
lipid bilayer of cell membranes.[12] Understanding the partitioning behavior of molecules like
3-Methyl-3-octanol provides insight into how structural modifications (e.qg., alkyl chain
length, branching) affect a compound's ability to cross biological membranes.

» Role of Methyl Groups: The addition of a methyl group is a common strategy in lead
optimization during drug design.[13] Methyl groups can influence a molecule's conformation,
block metabolic pathways, and enhance binding affinity to target proteins through
hydrophobic interactions.[13] The tertiary alcohol motif with its methyl group in 3-Methyl-3-
octanol serves as a simple model for studying these effects.

e Metabolic Stability: The tertiary alcohol group is generally more resistant to metabolic
oxidation compared to primary or secondary alcohols.[9][10] This structural feature can be
incorporated into drug candidates to increase their metabolic stability and prolong their half-
life in the body.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1583038?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/The_Basics_of_General_Organic_and_Biological_Chemistry_(Ball_et_al.)/14%3A_Organic_Compounds_of_Oxygen/14.05%3A_Reactions_of_Alcohols
https://www.benchchem.com/product/b1583038?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5515958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5515958/
https://www.benchchem.com/product/b1583038?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24187825/
https://pubmed.ncbi.nlm.nih.gov/24187825/
https://www.benchchem.com/product/b1583038?utm_src=pdf-body
https://www.benchchem.com/product/b1583038?utm_src=pdf-body
https://jackwestin.com/resources/mcat-content/alcohols/alcohols-important-reactions
https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/The_Basics_of_General_Organic_and_Biological_Chemistry_(Ball_et_al.)/14%3A_Organic_Compounds_of_Oxygen/14.05%3A_Reactions_of_Alcohols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Drug Molecule
(e.g., 3-Methyl-3-octanol)

-Phase System

n-Octanol Phase Aqueous Phase
(Lipophilic) (Hydrophilic)

logP = log ( [C]octanol / [C]water )

Click to download full resolution via product page
Caption: Diagram illustrating the drug partitioning concept for logP determination.

Experimental Protocols
Protocol: Synthesis via Grighard Reaction

Objective: To synthesize 3-Methyl-3-octanol from 2-octanone and methylmagnesium bromide.
Materials:

¢ Magnesium turnings
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 lodine crystal (as initiator)

e Bromomethane

e Anhydrous diethyl ether

e 2-Octanone

o Saturated aqueous ammonium chloride (NH4Cl) solution

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:

o Grignard Reagent Preparation:

o Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked round-
bottom flask equipped with a condenser and a dropping funnel.

o Add a solution of bromomethane in anhydrous diethyl ether dropwise to the magnesium
turnings while stirring. The reaction is initiated when the color of iodine disappears and
bubbling is observed.

o Continue the addition at a rate that maintains a gentle reflux. After addition is complete,
reflux the mixture for an additional 30 minutes to ensure complete reaction.

e Reaction with Ketone:
o Cool the Grignard reagent solution in an ice bath.

o Add a solution of 2-octanone in anhydrous diethyl ether dropwise from the dropping funnel
with vigorous stirring.

o After the addition is complete, remove the ice bath and allow the mixture to stir at room
temperature for 1 hour.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Workup and Purification:

o Cool the reaction mixture again in an ice bath and slowly add saturated aqueous
ammonium chloride solution to quench the reaction and hydrolyze the magnesium
alkoxide intermediate.

o Transfer the mixture to a separatory funnel. Separate the ether layer.

o Extract the aqueous layer twice with diethyl ether.

o Combine all organic layers and wash with brine.

o Dry the organic layer over anhydrous magnesium sulfate (MgSOa).

o Filter to remove the drying agent and remove the solvent by rotary evaporation.

o The crude product can be purified by fractional distillation under reduced pressure.

Protocol: Determination of n-Octanol/Water Partition
Coefficient (Shake-Flask Method)

Objective: To determine the logP value for 3-Methyl-3-octanol.

Materials:

3-Methyl-3-octanol

e n-Octanol (pre-saturated with water)

o Purified water (pre-saturated with n-octanol)

o Centrifuge tubes or separatory funnels

e Mechanical shaker or vortex mixer

o Centrifuge

e Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)
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Procedure:
e Preparation of Phases:

o Mix equal volumes of n-octanol and purified water in a large container. Shake vigorously
for 24 hours to ensure mutual saturation.

o Allow the phases to separate completely. The upper layer is water-saturated n-octanol,
and the lower layer is n-octanol-saturated water.

 Partitioning:
o Prepare a stock solution of 3-Methyl-3-octanol in the water-saturated n-octanol.

o In a centrifuge tube, add a known volume of the n-octanol stock solution and a known
volume of the n-octanol-saturated water. The volume ratio should be adjusted based on

the expected logP.

o Seal the tube and shake vigorously for a set period (e.g., 1-2 hours) at a constant
temperature to allow equilibrium to be reached.

e Phase Separation:

o Centrifuge the mixture at high speed to ensure complete separation of the two phases.
¢ Quantification:

o Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

o Determine the concentration of 3-Methyl-3-octanol in each phase using a suitable and
pre-calibrated analytical method (e.g., GC-MS).

e Calculation:

o Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol
phase to the concentration in the agueous phase.

o The logP is the base-10 logarithm of P.
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Safety and Handling

3-Methyl-3-octanol is classified as a combustible liquid and an irritant.[4][14] Proper safety
precautions are mandatory.

Table 3: GHS Hazard Information

Hazard Class Code Description Source(s)
Skin Irritation H315 Causes skin irritation [4]18]
o Causes serious eye
Eye Irritation H319 o (41181
Irritation
Specific Target Organ May cause respirator
p- ! g 9 4335 _ -y- p y 18]
Toxicity irritation

Handling Recommendations:

Use only in a well-ventilated area or under a chemical fume hood.[8]

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat.[4][14]

Keep away from heat, sparks, and open flames.[14]

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
Toxicology Data:

e LD50 (Oral, Rat): 3400 mg/kg[5]

e LD50 (Dermal, Rabbit): >5 g/kg[5]

e Itis reported as a skin irritant.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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